![molecular formula C10H13N3O B11907632 6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine](/img/structure/B11907632.png)
6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine
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Overview
Description
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an oxazole and a pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a diketone can lead to the formation of the oxazole ring, which can then be further reacted with a pyridine derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings.
Scientific Research Applications
6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structure suggests it could be explored for therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxazole and pyridine rings could participate in hydrogen bonding, π-π interactions, or other non-covalent interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature oxazole or pyridine rings, such as:
Oxazole derivatives: Compounds like 2,4-dimethyl-oxazole.
Pyridine derivatives: Compounds like 2-aminopyridine.
Uniqueness
What sets 6-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-amine apart is the specific combination of the oxazole and pyridine rings, which can confer unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable molecule for various applications.
Biological Activity
6-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)pyridin-2-amine is an organic compound featuring a pyridine ring with a substituted oxazole moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C11H14N2O and a molecular weight of approximately 191.23 g/mol. Its structure includes a nitrogen-containing heterocyclic ring which contributes to its reactivity and biological potential.
Property | Value |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 191.23 g/mol |
Structure | Pyridine with oxazole |
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. The compound's ability to interact with various biological targets enhances its effectiveness against pathogens. Studies have shown that the presence of nitrogen functional groups allows for hydrogen bonding and coordination with metal ions, potentially increasing its antimicrobial efficacy.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest it may inhibit the growth of specific tumors by inducing apoptosis and inhibiting angiogenesis. For instance, compounds structurally related to this compound have demonstrated significant activity against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) with varying degrees of cytotoxicity .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as an inhibitor of key enzymes involved in cancer progression and microbial metabolism. Molecular docking studies indicate potential binding interactions with targets such as VEGFR-2 (vascular endothelial growth factor receptor), which is crucial for tumor angiogenesis .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various derivatives related to the oxazole-pyridine framework against different cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced anticancer activity while reducing toxicity to normal cells .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The results suggested that structural variations could lead to improved activity profiles against resistant strains.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N3O/c1-10(2)6-14-9(13-10)7-4-3-5-8(11)12-7/h3-5H,6H2,1-2H3,(H2,11,12) |
InChI Key |
BCZRYTAVBTUUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=NC(=CC=C2)N)C |
Origin of Product |
United States |
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